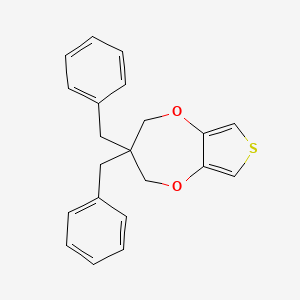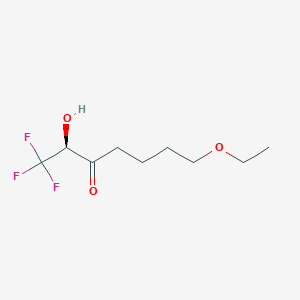![molecular formula C9H7NS5 B14245801 6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl- CAS No. 371970-71-7](/img/structure/B14245801.png)
6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl- is a heterocyclic compound that features a unique structure combining an indole backbone with a pentathiepine ring. This compound is part of a broader class of indole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl- typically involves a multi-step process. One common method includes the following steps:
Sonogashira Coupling: This step involves the coupling of 2-bromo- or 2-chloropyridines with propynyl 3,3-diethylacetal using a palladium catalyst.
Ring Closing Reaction: The intermediate product undergoes a ring-closing reaction mediated by a molybdenum oxo-bistetrasulfido complex and elemental sulfur, facilitating the formation of the pentathiepine ring and the indole backbone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in various substituted indole derivatives .
Applications De Recherche Scientifique
6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological receptors, potentially inhibiting or activating specific pathways. For example, it may interact with enzymes or proteins involved in cell signaling, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole, 6-methyl-: A simpler indole derivative with a methyl group at the 6-position.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Indole-2-carboxylic acid: Another indole derivative with a carboxyl group at the 2-position.
Uniqueness
6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl- is unique due to its pentathiepine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
371970-71-7 |
|---|---|
Formule moléculaire |
C9H7NS5 |
Poids moléculaire |
289.5 g/mol |
Nom IUPAC |
6-methylpentathiepino[6,7-b]indole |
InChI |
InChI=1S/C9H7NS5/c1-10-7-5-3-2-4-6(7)8-9(10)12-14-15-13-11-8/h2-5H,1H3 |
Clé InChI |
XFAGGRCHHRNULP-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3=C1SSSSS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide](/img/structure/B14245730.png)
![2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)-](/img/structure/B14245733.png)

![N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14245748.png)


![9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene](/img/structure/B14245763.png)
![Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester](/img/structure/B14245767.png)


![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]imidazolidin-2-one](/img/structure/B14245784.png)

![[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid](/img/structure/B14245796.png)
